

# YX-2-107: A Technical Whitepaper on a Selective CDK6-Degrading PROTAC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**YX-2-107** is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6). With the CAS number 2417408-46-7, this molecule has emerged as a significant tool in the study of CDK6-dependent hematologic malignancies, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4][5][6] **YX-2-107** functions by hijacking the cell's natural protein disposal system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent proteasomal degradation.[2][4] This mechanism, which goes beyond simple enzymatic inhibition, allows for the disruption of both kinase-dependent and -independent functions of CDK6.[4][7] This technical guide provides a comprehensive overview of **YX-2-107**, including its mechanism of action, key biological effects, and detailed experimental protocols derived from published research.

## Introduction

Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle, primarily involved in the G1-S phase transition.[8][9] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is a subtype of leukemia that shows a particular dependence on CDK6 for proliferation and survival.[4][8]

**YX-2-107** represents a novel therapeutic strategy by inducing the selective degradation of the CDK6 protein.[2][3][8][10] As a PROTAC, it is a heterobifunctional molecule composed of a ligand that binds to CDK6, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[4] This targeted protein degradation offers potential advantages over traditional kinase inhibition, including improved selectivity and the ability to address non-enzymatic scaffolding functions of the target protein.[2][4]

## Physicochemical Properties

Property	Value	Reference
CAS Number	2417408-46-7	[2][5][6][10]
Molecular Formula	C45H51N11O9	[2][5][6]
Molecular Weight	889.97 g/mol	[2]
Purity	>98%	[2]
Solubility	DMSO: 2.4 mg/mL (2.7 mM)	[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3]

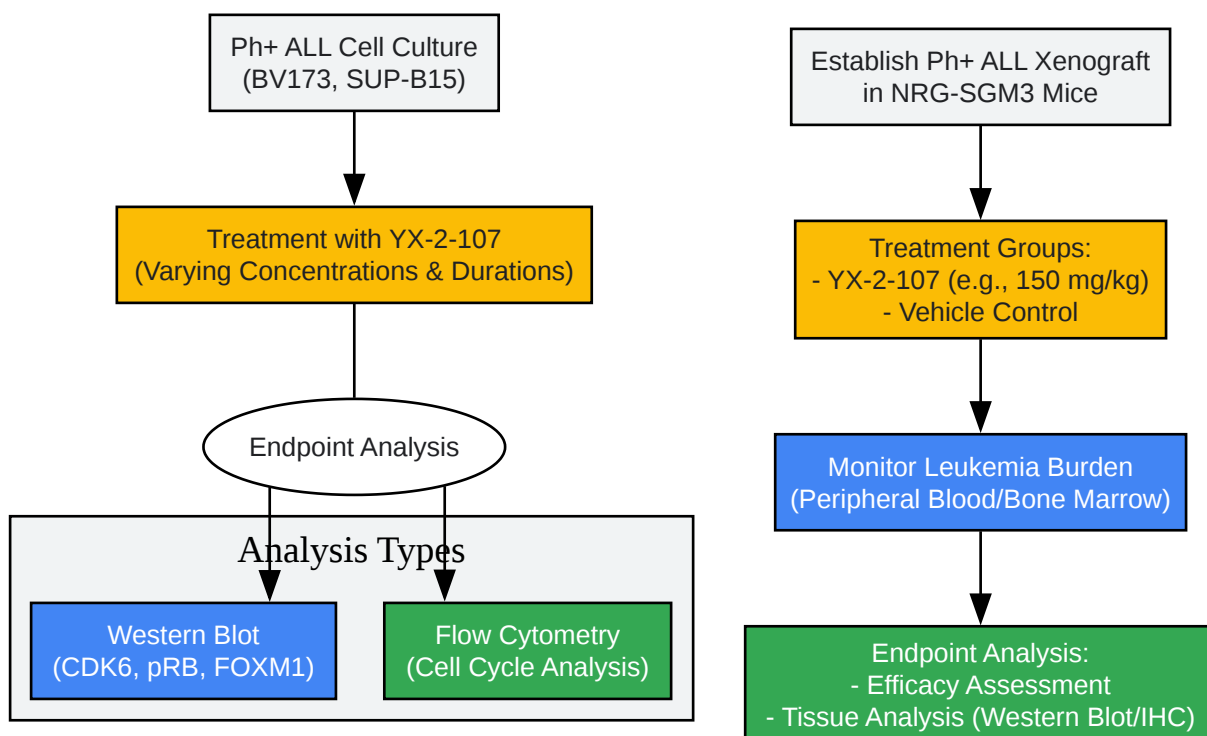
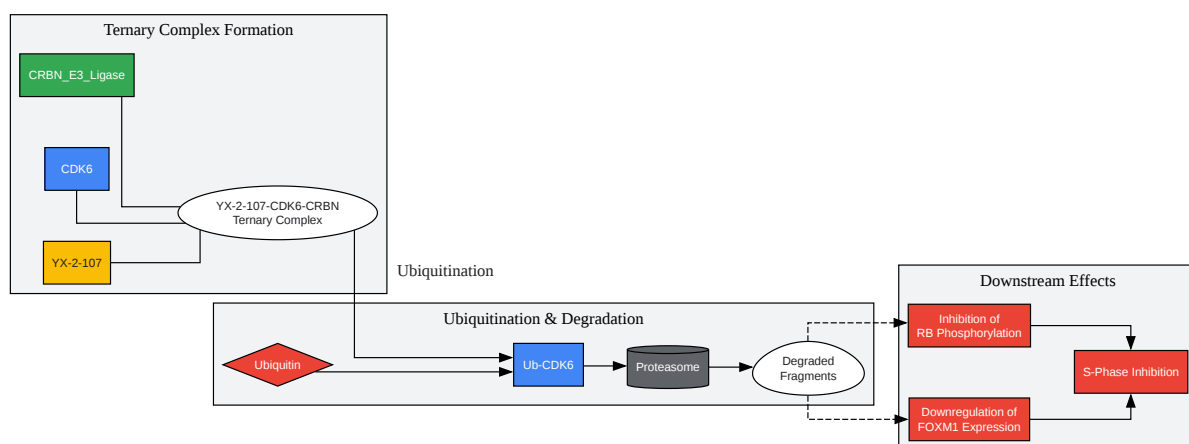
## Mechanism of Action

**YX-2-107** exerts its biological effect through the targeted degradation of CDK6. The process can be summarized in the following steps:

- **Ternary Complex Formation:** **YX-2-107** simultaneously binds to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
- **Ubiquitination:** Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the CDK6 protein.
- **Proteasomal Degradation:** The poly-ubiquitinated CDK6 is then recognized and degraded by the 26S proteasome.

This degradation of CDK6 leads to the inhibition of its downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the

transcription factor FOXM1.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. YX-2-107 | CDK | TargetMol [targetmol.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YX-2-107, 2417408-46-7 | BroadPharm [broadpharm.com]
- 6. molnova.com [molnova.com]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. YX-2-107 | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [YX-2-107: A Technical Whitepaper on a Selective CDK6-Degrading PROTAC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821831#yx-2-107-cas-number-2417408-46-7]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)